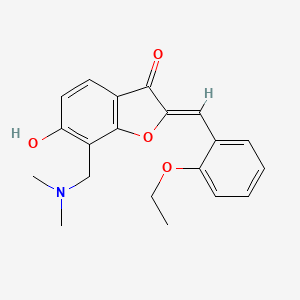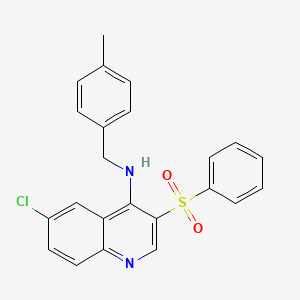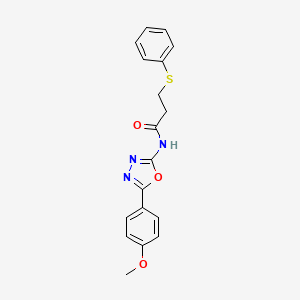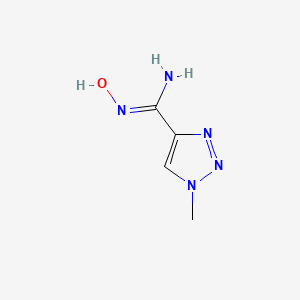![molecular formula C15H15N3O2S B2501964 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 925615-79-8](/img/structure/B2501964.png)
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural features, such as cyano groups and tetrahydrobenzo[b]thiophene moieties, which are common in the synthesis of various heterocyclic derivatives with potential biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the reaction of diaminomaleodinitrile as a starting material leads to the formation of nitrogen-rich energetic compounds . Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a key precursor that can be further transformed into a variety of heterocyclic compounds . The Gewald reaction is another method used to prepare related compounds, such as in the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, which utilizes microwave-assisted techniques for efficiency .
Molecular Structure Analysis
The molecular structures of related compounds are characterized using various analytical techniques. Single-crystal X-ray diffraction is used to confirm the structure of sodium complexes of energetic compounds , while IR, NMR, MS, and elemental analysis are employed to confirm the structures of synthesized heterocyclic compounds . These analyses reveal important structural features, such as the planarity of the thiophene ring and the conformation of the cyclohexene ring .
Chemical Reactions Analysis
The compounds synthesized from cyanoacetamide derivatives exhibit diverse reactivity, allowing for the formation of various heterocyclic rings through reactions such as dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation . The choice of reagents and reaction conditions can lead to the selective formation of different products, demonstrating the versatility of these compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are studied to determine their potential applications. For example, the thermal stability of energetic compounds is measured using differential scanning calorimetry, revealing high decomposition temperatures . The density and enthalpy of formation are calculated computationally, and the detonation properties are predicted, indicating the potential use of these compounds in energetic materials . Additionally, the biological activity of synthesized compounds is evaluated against various bacterial strains, suggesting their potential as antibiotic and antibacterial drugs .
科学的研究の応用
Synthetic Methodologies
A study by Saemian et al. (2012) describes a convenient method for the 14C-labeling of a structurally similar compound, highlighting the significance of synthetic intermediates derived from thiophene for pharmacological research (Saemian, Shirvani, & Javaheri, 2012). This underscores the importance of thiophene derivatives in developing tagged compounds for biological studies.
Antimicrobial and Anticancer Activities
Research by Altundas et al. (2010) synthesized novel cycloalkylthiophene Schiff bases and their metal complexes, examining their antibacterial and antifungal activities. This study demonstrates the potential of thiophene derivatives in contributing to the development of new antimicrobial agents (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Ghorab et al. (2016) focused on novel quinolines carrying thiophene moieties as potential anticancer agents, offering insights into the structural requirements for anticancer activity and paving the way for further modifications to enhance therapeutic efficacy (Ghorab, Alsaid, Al-Dosari, Ragab, Al-Mishari, & Almoqbil, 2016).
Heterocyclic Compound Synthesis
Shams et al. (2011) reported on the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on tetrahydrobenzo[b]thiophene systems. Their research highlights the versatility of thiophene derivatives in synthesizing dyes with significant antimicrobial activities, indicating potential applications in textile finishing (Shams, Mohareb, Helal, & Mahmoud, 2011).
Another study by Shams et al. (2010) explored the synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from a similar thiophene-based precursor. The research found that most of the synthesized compounds exhibited high antiproliferative activity against various human cancer cell lines, emphasizing the therapeutic potential of thiophene derivatives (Shams, Mohareb, Helal, & Mahmoud, 2010).
Safety And Hazards
特性
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-7-12(18-20-9)14(19)17-15-11(8-16)10-5-3-2-4-6-13(10)21-15/h7H,2-6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOIAZRDHCHVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

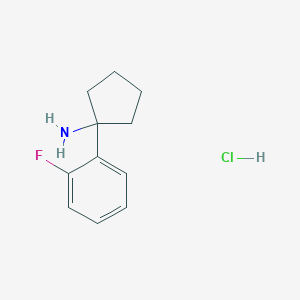
![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)
![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501883.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2501884.png)
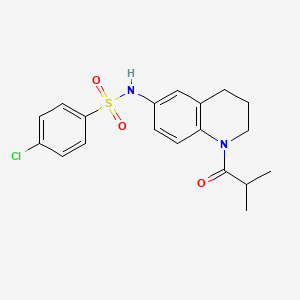
![N-(4-fluorophenyl)-2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2501891.png)
![3-benzyl-1-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-4-hydroxy-2(1H)-pyridinone](/img/structure/B2501892.png)
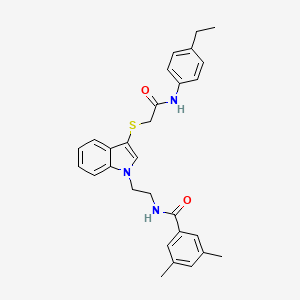
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)
